

Isotopic Purity of (Rac)-Ruxolitinib-d8: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-Ruxolitinib-d8

Cat. No.: B15140912

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of **(Rac)-Ruxolitinib-d8**, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in preclinical and clinical research, particularly in pharmacokinetic and metabolic studies.

(Rac)-Ruxolitinib-d8 is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, where it is often used as an internal standard for the quantification of Ruxolitinib in biological matrices.^[1] The strategic incorporation of deuterium atoms at specific molecular positions can alter the metabolic profile of a drug, and therefore, a thorough characterization of its isotopic purity is critical for accurate experimental results.^[2]

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use in sensitive analytical applications. Commercially available **(Rac)-Ruxolitinib-d8** typically exhibits a high degree of isotopic enrichment.

Parameter	Specification	Source
Chemical Formula	C ₁₇ H ₁₀ D ₈ N ₆	[3]
Molecular Weight	314.41 g/mol	[2]
Isotopic Purity (d8)	≥99.0%	[4]
Appearance	White to off-white solid	[4]
CAS Number	1794791-38-0	[3]

Isotopologue Distribution (Representative Data)

While specific batch data may vary, a representative isotopologue distribution for a high-purity batch of **(Rac)-Ruxolitinib-d8** is presented below. This table illustrates the expected relative abundance of the primary deuterated species alongside minor, less-deuterated isotopologues.

Isotopologue	Deuterium Atoms (n)	Representative Abundance (%)
d8	8	≥99.0
d7	7	<1.0
d6	6	<0.1
d5	5	<0.05
d0-d4	0-4	Not typically detected

Experimental Protocols

The determination of isotopic purity for deuterated compounds like **(Rac)-Ruxolitinib-d8** relies on high-resolution analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry (MS) for Isotopic Purity Assessment

Objective: To determine the isotopic distribution and confirm the mass of **(Rac)-Ruxolitinib-d8**.

Methodology:

- **Sample Preparation:** A dilute solution of **(Rac)-Ruxolitinib-d8** is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is used. The instrument is coupled to a liquid chromatography (LC) system to ensure the analysis of a pure compound.^[5]
- **Chromatographic Separation:** The sample is injected into the LC system. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to achieve chromatographic separation from any potential impurities.
- **Mass Spectrometric Analysis:** The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.^[5] Full scan mass spectra are acquired over a relevant m/z range (e.g., m/z 300-350).
- **Data Analysis:** The acquired mass spectrum will show a cluster of peaks corresponding to the different isotopologues of **(Rac)-Ruxolitinib-d8**. The most abundant peak will correspond to the $[M+H]^+$ ion of the d8 species. The relative intensities of the peaks for the d0 to d7 species are measured to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

Objective: To confirm the positions of deuterium incorporation and assess the level of any residual protons at the deuterated sites.

Methodology:

- **Sample Preparation:** A sufficient amount of **(Rac)-Ruxolitinib-d8** (typically 5-10 mg) is dissolved in a deuterated NMR solvent, such as DMSO-d6.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **¹H NMR Analysis:** A standard proton NMR spectrum is acquired. In a fully deuterated (d8) compound, the proton signals corresponding to the deuterated positions should be absent or

significantly reduced to baseline noise. The presence of any residual signals at these positions indicates incomplete deuteration. The integration of these residual signals relative to a known internal standard or a non-deuterated portion of the molecule allows for the quantification of the isotopic purity. A patent for deuterated derivatives of Ruxolitinib provides an example of ^1H NMR data for a related compound.[\[6\]](#)[\[7\]](#)

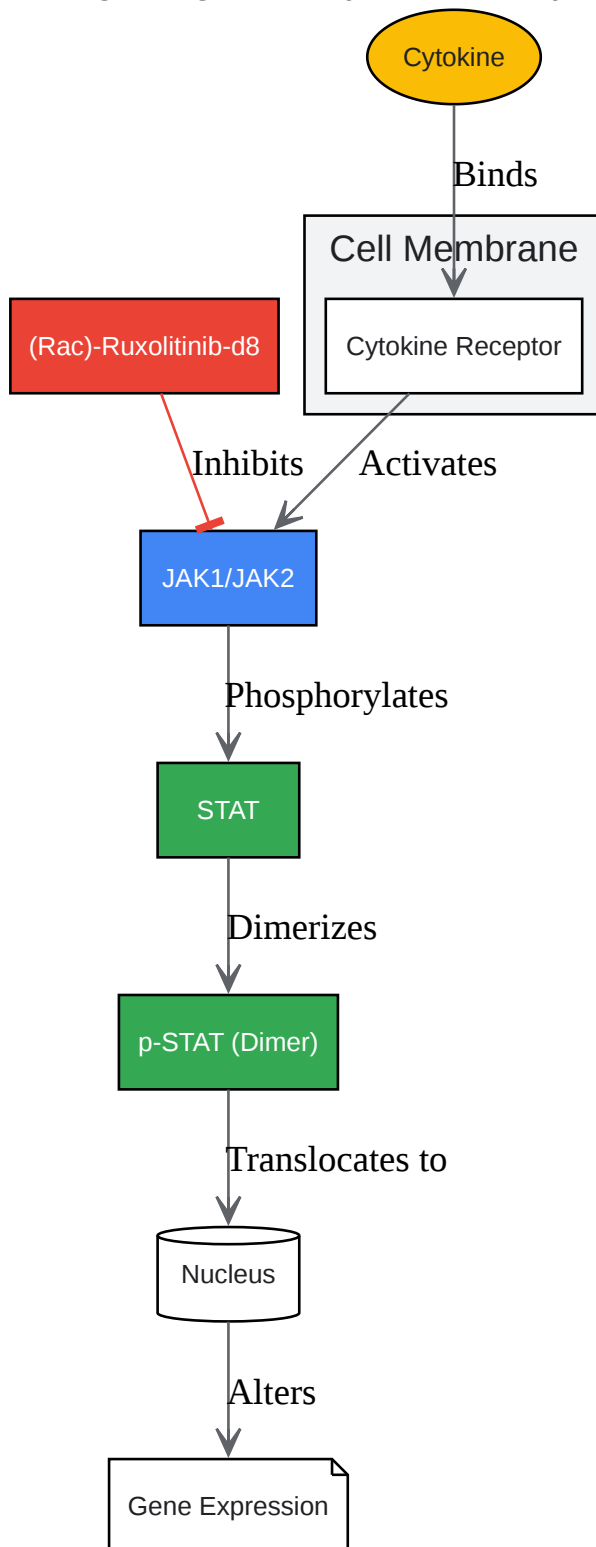
- ^2H NMR Analysis: A deuterium NMR spectrum can also be acquired to directly observe the deuterium atoms. This provides confirmation of the deuteration pattern.
- ^{13}C NMR Analysis: A carbon-13 NMR spectrum can be useful to observe the effects of deuterium substitution on the carbon chemical shifts.

Visualizations

Signaling Pathway of Ruxolitinib

Ruxolitinib is an inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.

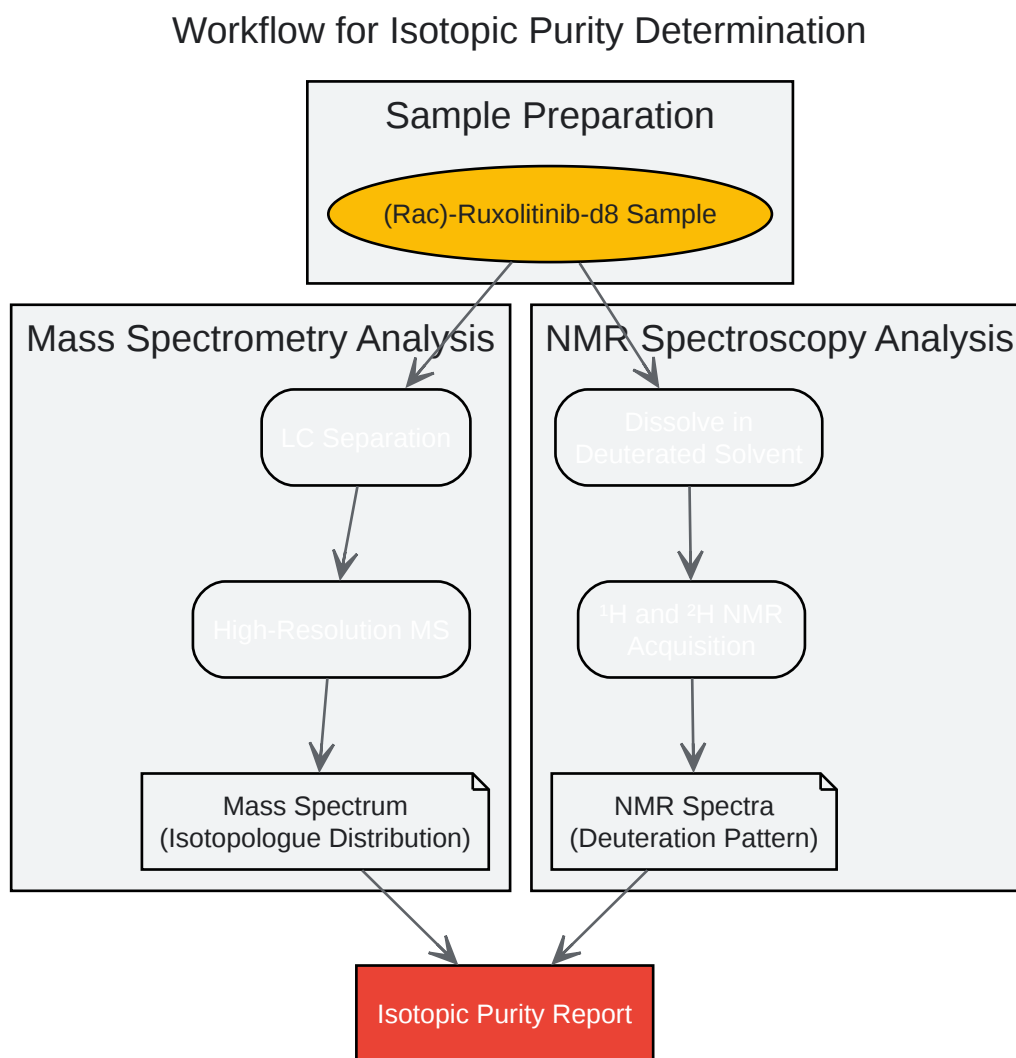
JAK-STAT Signaling Pathway Inhibition by Ruxolitinib

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Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the general workflow for determining the isotopic purity of **(Rac)-Ruxolitinib-d8** using both mass spectrometry and NMR spectroscopy.



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Caption: General workflow for isotopic purity analysis.

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